1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene
Description
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene (abbreviated as BPDTE in some studies, though full nomenclature is retained here per requirements) is a photochromic dithienylethene (DTE) derivative characterized by its pyridyl-functionalized thiophene pendants and cyclopentene bridging unit. Its synthesis involves a Suzuki cross-coupling reaction between thiophene-borate precursors and pyridyl-containing reactants, as detailed in experimental protocols . The compound exhibits reversible photoisomerization between open (colorless) and closed (colored) forms upon UV/visible light irradiation, enabling modulation of energy transfer pathways in supramolecular systems .
BPDTE has been extensively integrated into porphyrinic metal-organic frameworks (MOFs), such as the "SO-PCN" system developed by Zhou et al., where it acts as a photoresponsive linker alongside Zn nodes and porphyrinic ligands (e.g., TCPP). This integration allows reversible control over singlet oxygen (<sup>1</sup>O2) generation via competitive energy transfer, critical for light-controlled therapeutic and catalytic applications .
Properties
IUPAC Name |
4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQAIDHAAXVYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-(pyridin-4-yl)thiophene.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Scientific Research Applications
Photochemical Applications
BPDTE has been identified as a significant component in photochromic materials, which change color upon exposure to light.
Photochromic Metal-Organic Frameworks (MOFs)
Recent studies have demonstrated that BPDTE can be incorporated into metal-organic frameworks (MOFs) to create photochromic switches. These frameworks can undergo reversible transformations when exposed to UV and visible light, making them suitable for applications in:
- Photodynamic Therapy : The ability of BPDTE-containing MOFs to generate singlet oxygen upon light activation positions them as potential agents in cancer treatment through photodynamic therapy .
- Photocatalysis : The incorporation of BPDTE into MOFs enhances their photocatalytic properties, allowing for efficient light-driven chemical reactions .
Materials Science
BPDTE's unique structure allows it to be utilized in the development of advanced materials.
Conductive Polymers
The presence of pyridine and thiophene moieties facilitates the formation of conductive polymers. These materials can be used in:
- Organic Electronics : BPDTE-based materials are explored for use in organic photovoltaics and organic light-emitting diodes (OLEDs), where their electronic properties can enhance device performance .
Medicinal Chemistry
In medicinal chemistry, BPDTE's structural characteristics suggest potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to BPDTE exhibit antimicrobial properties. Investigations into its derivatives could lead to the development of new antimicrobial agents effective against resistant strains of bacteria .
Study on Photochromic Properties
A notable study by Hong-Cai Zhou et al. at Texas A&M University investigated the incorporation of BPDTE into porous coordination networks. The findings highlighted:
- The reversible color change from colorless to blue upon UV irradiation, demonstrating its potential as a photochromic switch.
- The successful generation of singlet oxygen using the SO-PCN framework containing BPDTE, confirming its applicability in photodynamic therapy .
Conductive Polymer Development
Research has also focused on synthesizing conductive polymers from BPDTE derivatives. These studies show promise for enhancing charge transport properties in organic electronic devices, potentially leading to more efficient solar cells and displays .
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound can modulate metal oxidation states in metal-organic frameworks, which is crucial for tailoring and tuning the properties of materials . This modulation is achieved through the integration of photoresponsive moieties that allow for switching between different oxidation states under specific stimuli .
Comparison with Similar Compounds
1,2-Bis(5-(4-carboxyphenyl)-2-methylthien-3-yl)cyclopent-1-ene (BCDTE)
- Structural Differences : Replaces pyridyl groups with carboxyphenyl moieties.
- Functional Impact : Carboxylate groups enhance solubility in polar solvents and enable coordination to metal clusters in MOFs, but reduce π-conjugation compared to pyridyl groups. This diminishes photochromic switching efficiency in MOF environments .
- Applications : Less effective in light-controlled <sup>1</sup>O2 modulation compared to BPDTE due to weaker energy transfer interactions .
(Z)-1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)-1,2-diphenylethene (DTE)
- Structural Differences : Substitutes the cyclopentene bridge with a diphenylethene unit.
- Functional Impact : The bulkier bridge reduces conformational flexibility, leading to poor photoactivity in crystalline phases. Only 2 out of 19 crystal structures exhibited photoactive geometries, highlighting geometric sensitivity .
- Applications: Limited utility in MOFs due to steric hindrance and low photoactive yield .
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene
- Structural Differences : Replaces pyridyl-thiophene with benzo[b]thiophene units.
- Functional Impact : Extended aromaticity enhances absorption in the visible spectrum but reduces reversible switching stability.
- Applications : Used in photochromic recording media for optical storage, but unsuitable for MOFs due to poor coordination capacity .
Diarylethene Derivatives with Alternative Bridges
1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene
- Structural Differences: Incorporates hexafluorocyclopentene and cyanophenyl groups.
- Functional Impact: Fluorination increases thermal stability and photochromic cyclability (>10<sup>4</sup> cycles). Cyanophenyl groups enhance electron-withdrawing effects, red-shifting absorption maxima .
- Applications : Superior for high-durability optical devices but incompatible with MOF synthesis due to lack of coordinating pyridyl/carboxylate groups .
1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene
- Structural Differences : Uses a benzene bridge instead of cyclopentene.
- Functional Impact : Rigid planar structure prevents photochromism in crystalline phases due to parallel thiophene packing (C⋯C distance = 4.06 Å, insufficient for ring closure) .
- Applications: Demonstrates the critical role of bridge geometry in enabling photoactivity, but non-functional for dynamic systems .
Comparative Data Table
Key Findings
Coordination vs. Photoactivity: Pyridyl groups in BPDTE enable MOF integration while maintaining photochromism, a balance absent in carboxylate (BCDTE) or non-coordinating (cyanophenyl) analogues .
Bridge Flexibility : Cyclopentene bridges outperform rigid systems (e.g., benzene) by allowing conformational changes necessary for photoisomerization .
Thermal Stability : Fluorinated derivatives exhibit superior durability but lack MOF functionality, underscoring a trade-off between stability and application scope .
Biological Activity
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene, with the CAS number 608528-49-0, is a compound that has garnered interest due to its unique molecular structure and potential biological activities. This compound features a complex arrangement of thiophene and pyridine rings, which are known to contribute to various biological interactions. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C25H22N2S2, with a molecular weight of approximately 414.59 g/mol. The compound's structure includes two thiophene rings substituted with pyridine groups, which are significant for their electron-donating properties and ability to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2S2 |
| Molecular Weight | 414.59 g/mol |
| CAS Number | 608528-49-0 |
| LogP | 7.645 |
| PSA | 82.26 Ų |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiophene and pyridine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiophene derivatives can exhibit antibacterial effects against various pathogens. For example, studies have shown that certain thiophene-pyridine hybrids possess activity against Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also exhibit similar effects, potentially offering therapeutic benefits in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The pyridine and thiophene moieties can interact with various biological targets including enzymes and receptors.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to influence ROS levels within cells, which can lead to apoptotic pathways in cancer cells.
- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, these compounds can induce cell cycle arrest at specific phases.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Anticancer Activity : A study on a related thiophene derivative demonstrated a dose-dependent inhibition of tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research reported that a series of thiophene-pyridine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What structural features of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene enable its photochromic properties?
Answer: The photochromic behavior arises from the diarylethene core, which undergoes reversible ring-opening/closure upon light irradiation. The thiophene substituents enhance conjugation, while pyridyl groups facilitate coordination in metal-organic frameworks (MOFs). The cyclopentene backbone ensures thermal stability in the closed state. Single-crystal X-ray studies (mean C–C bond length = 0.004 Å) confirm structural rigidity critical for isomerization .
Q. What is the optimized synthetic route for preparing this compound with high purity?
Answer: A validated route involves:
Bromination of thiophene precursors at 273 K.
Protection of aldehyde groups via acetal formation using glycol and p-toluenesulfonic acid.
Lithiation with butyllithium at 195 K under nitrogen.
Coupling with octafluorocyclopentene.
Hydrolysis (90% yield) and purification via silica column chromatography or recrystallization (chloroform/hexane). Elemental analysis (C 41.73%, H 2.07%) confirms purity .
Q. Which spectroscopic methods are essential for characterizing its photochromic behavior?
Answer:
- UV-Vis spectroscopy tracks absorbance changes during isomerization.
- Single-crystal X-ray diffraction (R factor = 0.058) resolves structural conformations.
- NMR spectroscopy monitors ring-opening/closure kinetics.
- Elemental analysis validates stoichiometry post-synthesis .
Advanced Research Questions
Q. How does integrating this compound into porphyrinic MOFs modulate singlet oxygen (¹O₂) production?
Answer: In MOFs (e.g., SO-PCN), the photochromic switch regulates energy transfer between BPDTE and porphyrin linkers. Upon irradiation, BPDTE’s closed state quenches porphyrin-excited states, reducing ¹O₂ generation. Reversible control is confirmed via UV-Vis and energy-dispersive X-ray spectroscopy (EDS) .
Q. What methodologies resolve discrepancies in reported photostability or quantum yields across studies?
Answer: Standardize:
Q. How can in situ techniques elucidate structural dynamics during photoisomerization?
Answer:
Q. What factors explain conflicting ¹O₂ efficiencies in BPDTE-based MOFs?
Answer: Prioritize:
Q. How to design experiments assessing isomerization effects on MOF porosity?
Answer:
Q. What advanced stabilization strategies mitigate degradation in aqueous environments?
Answer:
Q. How to validate reaction mechanisms in solvent-dependent isomerization kinetics?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
